Superior Antiviral Potency Against Wild-Type HIV-1 Compared to Doravirine and First-Generation NNRTIs
HIV-1 inhibitor-66 (10n) demonstrates single-digit nanomolar antiviral potency (EC50 = 9 nM) against wild-type HIV-1 strain IIIB in cell-based assays. This level of activity is superior to the clinically approved NNRTI doravirine, which exhibits an EC50 of 13 nM under comparable conditions [1]. The differentiation is more pronounced when compared to first-generation NNRTIs; for example, nevirapine requires an EC50 of 206.3 nM to achieve the same effect [2].
| Evidence Dimension | Antiviral Activity (EC50) against Wild-type HIV-1 (IIIB) |
|---|---|
| Target Compound Data | 9 nM (0.009 μM) |
| Comparator Or Baseline | Doravirine: 13 nM (0.013 μM); Nevirapine: 206.3 nM |
| Quantified Difference | HIV-1 inhibitor-66 is 1.4-fold more potent than doravirine and 23-fold more potent than nevirapine. |
| Conditions | MT-4 cell-based cytoprotection assay; wild-type HIV-1 IIIB strain |
Why This Matters
Higher potency translates to lower effective doses, potentially reducing off-target effects and improving the therapeutic window in preclinical studies.
- [1] Sun Y, et al. Discovery of Novel Aryl Triazolone Dihydropyridines (ATDPs) Targeting Highly Conserved Residue W229 as Promising HIV-1 NNRTIs. J Med Chem. 2024. View Source
- [2] TABLE 3. Antiviral activities against wild-type and mutant HIV-1. PMC1829063. View Source
